molecular formula C23H23BrN4O2 B2988347 N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide CAS No. 1115979-59-3

N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Cat. No.: B2988347
CAS No.: 1115979-59-3
M. Wt: 467.367
InChI Key: DSYOIQRRABJSAZ-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetic small molecule designed for research applications. This benzamide derivative features a complex structure integrating bromobenzyl, piperidine, and pyrazine components, making it a compound of interest in medicinal chemistry and drug discovery. The presence of the pyrazine heterocycle is a significant feature, as pyrazine derivatives are known as versatile scaffolds in scientific research due to their electronic properties and ability to participate in diverse chemical and biological interactions . Compounds with similar structural motifs have been investigated in preclinical research for various biological activities. Some pyrazine-benzamide hybrids have been reported in scientific literature to exhibit remarkable antibacterial activity against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli . Furthermore, research into analogous structures has shown promising anticancer activity, with specific compounds demonstrating cytotoxicity against human lung cancer cell lines (e.g., A549) in vitro, as determined by MTT assays . The proposed mechanism of action for such compounds often involves interaction with specific cellular targets; molecular docking studies suggest that related molecules can exhibit strong intercalative interactions with target proteins, which may underpin their biological profile . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O2/c24-19-6-4-5-17(15-19)16-27-22(29)18-7-9-20(10-8-18)30-23-21(25-11-12-26-23)28-13-2-1-3-14-28/h4-12,15H,1-3,13-14,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYOIQRRABJSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23BrN4O2C_{23}H_{23}BrN_{4}O_{2}, with a molecular weight of approximately 467.367 g/mol. The compound features a bromobenzyl group , a piperidinyl-substituted pyrazine ring , and a benzamide moiety , which contribute to its lipophilicity and potential binding affinity to various biological targets.

PropertyValue
Molecular FormulaC23H23BrN4O2
Molecular Weight467.367 g/mol
PurityTypically 95%
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor , modulating various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes, which may be linked to its structural components.
  • Binding Affinity : Structural modifications have been observed to significantly affect the binding affinities to target proteins, influencing the overall biological activity .

Biological Activity and Research Findings

Several studies have investigated the biological activity of this compound, revealing promising results:

  • Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, derivatives containing piperidine groups have been noted for their ability to inhibit tumor growth in vitro .
  • Antiviral Properties : The compound's structural analogs have been evaluated for antiviral activity against various viruses, including HIV. Some derivatives showed moderate protection against viral replication, suggesting potential applications in antiviral therapy .
  • Inhibition of Protein Targets : Studies have demonstrated that the compound can inhibit specific protein targets involved in cancer progression and inflammation. For example, inhibitors targeting histone acetyltransferases (HATs) have shown promise in regulating gene expression related to cancer .

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine-based compounds demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via both extrinsic and intrinsic pathways.

Case Study 2: Antiviral Screening

In another investigation, derivatives similar to this compound were screened for antiviral properties against HIV and other viruses. Results indicated that certain modifications enhanced antiviral efficacy, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The compound shares structural motifs with several analogs, primarily differing in substituents on the benzyl group, pyrazine ring, or adjacent functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Benzyl Group Pyrazine/Piperidine Modifications Molecular Formula Molecular Weight Key Features
N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (Main) 3-Bromo None C23H22BrN4O2 ~466.3 Bromine enhances lipophilicity and potential hydrophobic interactions .
N-(3-Chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide 3-Chloro, 4-Fluoro None C23H22ClFN4O2 440.9 Dual halogenation may improve target selectivity .
N-Benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide None (unsubstituted benzyl) None C23H24N4O2 ~388.5 Lack of halogen reduces steric bulk and lipophilicity .
N-(Cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide Cyclopropylmethyl None C20H24N4O2 352.4 Smaller substituent may enhance metabolic stability .
(R)-N-(6-(3-(2-Ethoxyphenoxy)piperidin-1-yl)pyrazin-2-yl)-4-nitrobenzamide None Ethoxyphenoxy-piperidine, nitrobenzamide C24H26N6O5 ~478.5 Nitro group introduces strong electron-withdrawing effects .

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